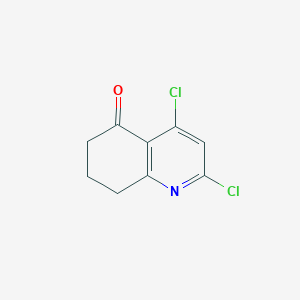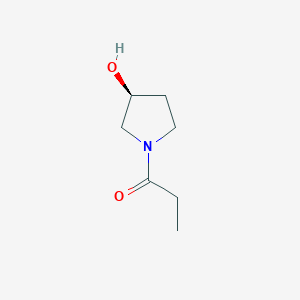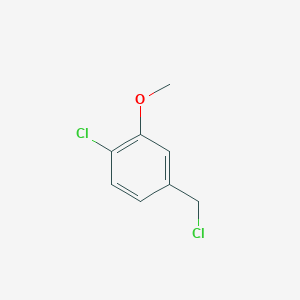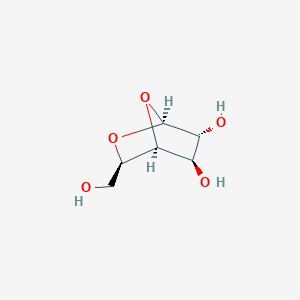
2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Descripción general
Descripción
2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, also known as 2,4-DCDHQ, is a synthetic organic compound that has been used in a variety of laboratory experiments. 2,4-DCDHQ has been used in research applications such as the synthesis of novel compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.
Aplicaciones Científicas De Investigación
Antimalarial and Anticancer Properties
Chloroquine (CQ) and its derivatives, including compounds with structures related to "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one," have been studied for their antimalarial effects and potential in cancer therapy. Research highlights the biochemical properties of CQ that could be repurposed for managing various diseases. Efforts are focused on exploring the racemic CQ and the effects of its (R) and (S) enantiomers, aiming to develop compounds that can act synergistically in anticancer combination chemotherapy (Njaria et al., 2015).
Environmental Impact and Toxicology
The environmental occurrence and toxicological studies of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally similar to "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one," have been extensively reviewed. The research tracks the global trends in 2,4-D research, focusing on its impact on occupational risk, neurotoxicity, and resistance to herbicides. Future research is likely to delve into molecular biology aspects, especially gene expression and pesticide degradation studies (Zuanazzi et al., 2020).
Antioxidant Activity
Studies on antioxidants and their mechanisms are crucial, with compounds like "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one" being potential candidates for examining their antioxidant capacity. The review of various tests used to determine antioxidant activity discusses the significance of these compounds in food engineering, medicine, and pharmacy. Techniques like ORAC, HORAC, and CUPRAC are employed to assess the kinetics and effects of antioxidants, emphasizing the importance of such compounds in scientific research (Munteanu & Apetrei, 2021).
Medicinal Chemistry and Biological Activities
The role of 8-hydroxyquinoline derivatives, which share structural similarities with "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one," in medicinal chemistry has been emphasized. These derivatives exhibit significant biological activities, including anticancer, antiviral, and antimicrobial properties. The review suggests a growing interest in synthetic modifications of 8-hydroxyquinoline to develop potent drug molecules for treating life-threatening diseases (Gupta et al., 2021).
Excited State Reactions and Photophysics
Research on excited-state hydrogen atom transfer in solvent clusters attached to aromatic scaffolds like "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one" explores the photophysics of hydrogen bonding and excited-state reactions. These studies have implications for understanding the fundamental processes in photophysics and photochemistry, with potential applications in designing light-responsive materials (Manca et al., 2005).
Propiedades
IUPAC Name |
2,4-dichloro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-5-4-8(11)12-6-2-1-3-7(13)9(5)6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRAYLSWTFMAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)






![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)
![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)


